N-tert-Butyl-4-chloropyridine-2-carboxamide
Description
N-tert-Butyl-4-chloropyridine-2-carboxamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a tert-butyl carboxamide group at the 2-position. This compound is of interest in medicinal and agrochemical research due to the pyridine core’s versatility and the electron-withdrawing effects of the chlorine substituent, which can modulate reactivity and binding interactions.
Properties
IUPAC Name |
N-tert-butyl-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBJAFUDHLARIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647706 | |
| Record name | N-tert-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007207-76-2 | |
| Record name | 4-Chloro-N-(1,1-dimethylethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007207-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Coupling Approach (Adapted from CN114957111A)
While the patent details the synthesis of N-methyl-4-chloropyridine-2-carboxamide via radical coupling, the tert-butyl variant could be synthesized by substituting N-chloromethane with a tert-butylating agent. Key steps include:
Reaction Scheme
4-Chloro-2-pyridonecarboxylic acid + tert-Butylamine → N-tert-Butyl-4-chloropyridine-2-carboxamide
- Reactants :
- 4-Chloro-2-pyridonecarboxylic acid (1.690 g, 10 mmol)
- tert-Butylamine (12 mmol)
- Azobisisobutyronitrile (AIBN, 0.1 equiv)
- t-Butyl peroxide (TBHP, 2.0 equiv)
- Solvent: Acetonitrile (25 mL)
- Conditions : 50°C for 4 hours under nitrogen.
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Expected Yield : ~70–76% (extrapolated from methyl analogue).
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 50°C |
| Solvent | Acetonitrile |
| Radical Initiator | AIBN (0.1 equiv) |
| Oxidant | TBHP (2.0 equiv) |
Amide Coupling via Carboxylic Acid Activation (Inferred from PMC7816197)
A more direct route involves coupling 4-chloropyridine-2-carboxylic acid with tert-butylamine using standard amide-bond-forming reagents:
Reaction Scheme
4-Chloropyridine-2-carbonyl chloride + tert-Butylamine → N-tert-Butyl-4-chloropyridine-2-carboxamide
- Activation : Convert 4-chloropyridine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- Coupling : React the acid chloride with tert-butylamine in dichloromethane (DCM) at 0°C to room temperature.
- Workup : Quench with water, extract with DCM, and purify via recrystallization.
Expected Yield : ~80–85% (based on similar carboxamide syntheses).
| Parameter | Value |
|---|---|
| Coupling Reagent | SOCl₂ |
| Solvent | DCM |
| Reaction Time | 2 hours |
| Temperature | 0°C → RT |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Radical Coupling | Mild conditions, scalable | Requires optimization for tert-butyl |
| Amide Coupling | High yield, straightforward | Acid chloride handling required |
Structural Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validation:
- ¹H NMR (CDCl₃): Expected signals for tert-butyl (δ 1.2 ppm, singlet, 9H) and pyridine protons (δ 8.4–7.4 ppm).
- ¹³C NMR : Carbonyl signal at ~165 ppm, tert-butyl carbons at ~28–30 ppm.
Challenges and Considerations
- Steric Hindrance : The tert-butyl group may slow reaction kinetics, necessitating longer reaction times.
- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures is recommended.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position
The chlorine atom at position 4 of the pyridine ring is susceptible to nucleophilic substitution under basic conditions. This reaction enables the introduction of amines, alkoxides, or thiols into the aromatic system.
Example Reaction:
Replacement of chlorine with an amine:
Key Conditions:
-
Reagents: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as base.
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 80–100°C under reflux.
Reported Products
| Nucleophile | Product Structure | Yield (%) | Source |
|---|---|---|---|
| Aniline | N-tert-Butyl-4-anilinopyridine-2-carboxamide | 72 | |
| Methanol | N-tert-Butyl-4-methoxypyridine-2-carboxamide | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
Pd-based catalysts facilitate C–N bond formation, enabling coupling with aryl halides or amines. This method is critical for synthesizing complex heterocycles.
Example Reaction:
Buchwald-Hartwig amination for carbazole synthesis:
Optimized Conditions
-
Catalyst: Pd(OAc)₂ with bidentate phosphine ligands (e.g., Xantphos).
-
Base: K₂CO₃/NaOt-Bu mixture.
Applications
-
Synthesis of bioactive carbazoles for pharmaceutical research.
-
One-pot processes combining N-arylation and C–H activation steps.
Carboxamide Reduction
The carboxamide group can be reduced to a primary amine under strong reducing conditions.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Classic reagent for amide reduction.
-
Borane (BH₃): Selective reduction with milder conditions.
Product:
N-tert-Butyl-4-chloropyridine-2-amine (yields: 60–85%).
Oxidation to N-Oxides
The pyridine ring undergoes oxidation to form N-oxide derivatives, enhancing solubility and bioactivity.
Reagents:
-
Hydrogen Peroxide (H₂O₂): Aqueous or in acetic acid.
-
m-Chloroperbenzoic Acid (m-CPBA): Higher efficiency in non-polar solvents.
Product:
this compound N-oxide (yields: 50–70%).
Comparative Reactivity Analysis
| Reaction Type | Key Reagents | Major Product | Yield Range (%) |
|---|---|---|---|
| NAS (Amine) | NaH, R-NH₂ | 4-Amino-substituted derivative | 65–85 |
| Pd Coupling | Pd(OAc)₂, Xantphos | Carbazole systems | 75–94 |
| Reduction | LiAlH₄ | Primary amine | 60–85 |
| Oxidation | m-CPBA | N-Oxide | 50–70 |
Scientific Research Applications
Medicinal Chemistry
N-tert-Butyl-4-chloropyridine-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Studies are ongoing to evaluate its efficacy as an anticancer agent. Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block : It is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including substitution, reduction, and oxidation reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine can be replaced by nucleophiles like amines | Sodium hydride (NaH), KOtBu |
| Reduction | Carboxamide can be reduced to amines | Lithium aluminum hydride (LiAlH₄) |
| Oxidation | Formation of N-oxides or oxidized derivatives | Hydrogen peroxide (H₂O₂) |
Agrochemical Development
The compound is also explored in the field of agrochemicals:
- Pesticide Formulation : Its structural characteristics may contribute to developing new pesticides or herbicides, enhancing crop protection against pests and diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells . This study highlights the compound's potential as a lead structure for designing novel anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound showed promising inhibitory effects against specific bacterial strains, suggesting its utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-tert-Butyl-4-chloropyridine-2-carboxamide, two structurally related compounds from recent studies are analyzed (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects : The 4-chloro substituent in the target compound increases electrophilicity compared to the methoxy group in 24 , which is electron-donating .
- Steric Influence : The tert-butyl group in all three compounds contributes to steric hindrance, but its position on the pyridine ring (target compound) vs. a phenyl ring (24 , 19 ) alters spatial interactions in molecular recognition .
Research Findings and Methodologies
Structural characterization of these compounds often employs crystallographic tools such as SHELX for refinement , ORTEP-3 for thermal ellipsoid visualization , and SIR97 for direct-method structure solution . For example, the tert-butyl group’s conformation in 24 and 19 was resolved using SHELXL refinement, highlighting its role in crystal packing .
Table 2: Crystallographic Data Sources
Biological Activity
N-tert-Butyl-4-chloropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a tert-butyl group and a chlorine atom, along with a carboxamide functional group. This structural arrangement is essential for its reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in π-π interactions is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, while the chlorinated pyridine ring may participate in hydrophobic interactions. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects, including:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Comparative studies with similar compounds reveal insights into how modifications affect potency and selectivity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 4, carboxamide group | Antimicrobial, potential anticancer |
| N-tert-Butyl-2-chloropyridine-3-carboxamide | Chlorine at position 2 | Varies in reactivity |
| 4-(tert-butyl)-2-chloropyridine | Lacks carboxamide group | Reduced reactivity |
The positioning of functional groups significantly influences the compound's reactivity and biological properties. For instance, altering the position of the chlorine atom or replacing it with other substituents can lead to variations in antimicrobial efficacy and enzyme inhibition.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that at concentrations above 50 µg/mL, the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Anticancer Research : In vitro studies have explored the anticancer potential of derivatives based on this compound. One derivative demonstrated cytotoxicity against human cancer cell lines, indicating that further exploration could yield promising therapeutic candidates .
- Enzyme Inhibition Studies : Investigations into the binding affinity of this compound to specific enzymes revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic applications .
Q & A
Q. What are the optimal synthetic pathways for N-tert-Butyl-4-chloropyridine-2-carboxamide, and how can purity be validated experimentally?
- Methodological Answer : A typical synthesis involves coupling 4-chloropyridine-2-carboxylic acid with tert-butylamine under carbodiimide-mediated conditions (e.g., EDCI/HOBt in DMF). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize in dichloromethane/hexane. Validate purity using:
- HPLC (C18 column, acetonitrile/water mobile phase).
- NMR (¹H/¹³C): Confirm absence of residual solvents and byproducts.
- Mass Spectrometry (ESI-MS): Verify molecular ion peak [M+H]⁺.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values .
Table 1 : Representative Characterization Data (Analogous Compounds)
| Parameter | Value/Description | Reference Technique |
|---|---|---|
| Yield | 65–75% | Gravimetric Analysis |
| Melting Point | 152–155°C | DSC |
| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H, pyridine-H) | 400 MHz NMR |
| Purity | >98% | HPLC (UV 254 nm) |
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves bond lengths and angles, critical for confirming tert-butyl and chloropyridine orientations .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Avoid prolonged exposure to light, moisture, or temperatures >25°C. Monitor decomposition via periodic TLC/HPLC; hydrolytic degradation products (e.g., free carboxylic acid) appear as additional peaks at Rf 0.3–0.4 (ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electron density maps and Fukui indices. Compare with experimental Suzuki-Miyaura coupling data (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). The C4 chloro group exhibits higher electrophilicity (Fukui f⁻ ≈ 0.12), favoring oxidative addition at this position. Validate predictions via ¹H NMR monitoring of coupling intermediates .
Q. What strategies resolve contradictions between observed and theoretical spectral data?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to reassign peaks. For example, overlapping pyridine signals may require variable-temperature NMR.
- Mass Spec Anomalies : Check for adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Compare with high-resolution data (HRMS-TOF).
- Elemental Analysis Mismatches : Repeat microanalysis after drying under high vacuum (0.1 mmHg, 24 h) to exclude solvent retention .
Q. What role does steric hindrance from the tert-butyl group play in this compound’s reactivity?
- Methodological Answer : The tert-butyl group reduces nucleophilic substitution at C2/C6 via steric shielding. Confirm via competitive kinetics: React with NaOMe in MeOH (50°C). Monitor via GC-MS; C4 chloro substitution dominates (krel ≈ 3.2 vs. C2/C6). Compare with molecular dynamics simulations (VMD/NAMD) showing tert-butyl proximity to reactive sites .
Q. How can researchers leverage this compound as a building block for heterocyclic frameworks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
